![molecular formula C11H22N2O2 B2441475 tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate CAS No. 1374657-78-9](/img/structure/B2441475.png)
tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate
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Overview
Description
“tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate” is a laboratory chemical . It is also known as "tert-butyl 3-[(2-aminoethyl)(methyl)amino]propanoate" .
Synthesis Analysis
The synthesis of similar compounds involves the condensation of 3-aminopyrrolidine with tert-butyl bromoacetate . The final product can be obtained through acid hydrolysis and crystallization .Molecular Structure Analysis
The linear formula of a similar compound, N-Boc-ethylenediamine, is (CH3)3COCONHCH2CH2NH2 . Its molecular weight is 160.21 .Chemical Reactions Analysis
The tert-butyl carbamate becomes protonated in the reaction. Loss of the tert-butyl cation results in a carbamic acid. Decarboxylation of the carbamic acid results in the free amine .Physical And Chemical Properties Analysis
The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause severe skin burns, eye damage, and respiratory irritation .Scientific Research Applications
Synthesis and Chemical Modifications
Synthetic Building Blocks : Tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate serves as a versatile building block in synthetic chemistry. Its structure allows for the creation of complex molecules through reactions such as the Curtius rearrangement, which involves the transformation of carboxylic acids to isocyanates, eventually leading to tert-butyl carbamates (Lebel & Leogane, 2005).
Azetidine and Amino Acid Chimeras : The compound is used in the synthesis of enantiopure 3-substituted azetidine-2-carboxylic acids, which are important in the study of peptides and proteins. These chimeras, combining amino acid and azetidine structures, help in understanding the influence of molecular conformation on biological activity (Sajjadi & Lubell, 2008).
Material Science and Catalysis
- Catalytic Applications : The structural features of tert-Butyl 3-(2-aminoethyl)-3-methyl-azetidine-1-carboxylate make it suitable for catalytic roles in chemical synthesis, such as in the hydroformylation process. This process involves the addition of a formyl group and hydrogen to an alkene, leading to aldehydes, which are key intermediates in industrial chemistry (Kollár & Sándor, 1993).
Advanced Organic Synthesis
Complex Molecule Construction : This compound is integral in constructing complex molecular frameworks, such as in the synthesis of dipeptide 4-nitroanilides containing non-proteinogenic amino acids. These synthetic approaches are crucial for the development of novel peptides and proteins with tailored properties for various applications (Schutkowski, Mrestani-Klaus, & Neubert, 2009).
Aziridination Reactions : The compound is used in novel aziridination reactions of olefins, representing a metal-free method to synthesize aziridines using readily accessible sulfonamides as nitrogen sources. This expands the toolkit available for the synthesis of nitrogen-containing heterocycles, which are prevalent in many biologically active compounds (Minakata, Morino, Oderaotoshi, & Komatsu, 2006).
Safety and Hazards
properties
IUPAC Name |
tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-7-11(4,8-13)5-6-12/h5-8,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXRGNGVKFPKGDI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(C1)C(=O)OC(C)(C)C)CCN |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 3-(2-aminoethyl)-3-methylazetidine-1-carboxylate |
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